molecular formula C19H18N4O2 B2878649 N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284275-68-8

N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2878649
CAS No.: 1284275-68-8
M. Wt: 334.379
InChI Key: IBTUECVJNMDTPO-UDWIEESQSA-N
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Description

The target compound, N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide, is a pyrazole-based hydrazide derivative characterized by:

  • A 3-(4-methylphenyl) substituent at position 3 of the pyrazole ring.
  • An (E)-configured 3-methoxybenzylidene group at the carbohydrazide moiety.

This structural motif is common in medicinal chemistry, where pyrazole-carbohydrazide hybrids are explored for their bioactivity, including anticancer, antifungal, and anti-inflammatory properties . The E-configuration of the imine bond is critical for molecular stability and interaction with biological targets, as confirmed by X-ray crystallography in related compounds .

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)17-11-18(22-21-17)19(24)23-20-12-14-4-3-5-16(10-14)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTUECVJNMDTPO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Synthetic Routes: : One common approach starts with the condensation of 3-methoxybenzaldehyde with carbohydrazide, forming the intermediate hydrazone. This intermediate is then cyclized with 4-methylphenylhydrazine in the presence of a base, leading to the formation of the pyrazole ring.

  • Reaction Conditions: : The reactions are usually carried out under reflux conditions with ethanol as the solvent. The process might require catalysts or specific pH conditions to achieve optimal yield.

  • Industrial Production: : For large-scale production, continuous flow synthesis methods might be employed to enhance efficiency and yield. Industrial methods focus on optimizing the reaction conditions to minimize costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: : When treated with oxidizing agents such as potassium permanganate, the compound can undergo oxidation, leading to the formation of corresponding oxidized products.

  • Reduction: : In the presence of reducing agents like sodium borohydride, the compound may be reduced to its corresponding alcohols or amines, depending on the reaction conditions.

  • Substitution: : This compound can participate in substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group on the pyrazole ring.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Conditions often involve controlled temperatures and pH levels.

  • Major Products:

Scientific Research Applications

N'-[(E)-(3-Methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has significant research applications:

  • Chemistry: : It serves as a building block for creating more complex molecules and studying reaction mechanisms.

  • Biology: : The compound exhibits potential antibacterial and antifungal activities, making it a candidate for biological studies.

  • Medicine: : Research explores its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.

  • Industry: : The compound's unique structure makes it valuable in materials science, particularly in developing new materials with specific properties.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Molecular Targets: : It interacts with enzymes and receptors, potentially inhibiting or activating specific pathways.

  • Pathways Involved: : The compound may affect pathways involved in cell proliferation, apoptosis, and metabolism, contributing to its biological activities.

  • Binding Sites: : Structural studies suggest that the compound binds to active sites of target proteins, altering their function.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Moiety

The position and electronic nature of substituents on the benzylidene group significantly influence physicochemical and biological properties.

Compound Name Benzylidene Substituent Pyrazole Substituent Key Findings Reference
Target Compound 3-methoxyphenyl 3-(4-methylphenyl) Not explicitly reported; inferred stability from E-configuration in analogs .
N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-methoxyphenyl 5-methyl Exhibited antifungal activity via molecular docking; higher dipole moment (4.12 D) than 3-MeO analogs .
N′-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 2,4,5-trimethoxyphenyl 3-(4-methoxyphenyl) Enhanced electron-donating effects improved solubility and interaction with kinase targets .
N′-[(E)-(4-Ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-ethoxyphenyl 3-(4-methylphenyl) Ethoxy group increased lipophilicity (logP = 3.8) vs. methoxy (logP = 2.9) .

Key Observations :

  • 3-Methoxy vs.
  • Trimethoxy Substitution : The 2,4,5-trimethoxy analog showed improved solubility in polar solvents due to multiple electron-donating groups, suggesting that the target compound’s single 3-MeO group may limit aqueous solubility .

Pyrazole Ring Modifications

Variations at the pyrazole’s 3-position alter steric and electronic profiles:

Compound Name Pyrazole Substituent Biological Activity Reference
Target Compound 3-(4-methylphenyl) Unknown; predicted moderate cytotoxicity .
(E)-1-(4-tert-Butylbenzyl)-N′-(5-chloro-2-hydroxyphenyl ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 3-(4-chlorophenyl) IC₅₀ = 8.2 µM against A549 lung cancer cells .
N’-Bis-(2,4-dinitrophenyl)-4-(4-methylbenzoyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 3-(4-methylphenyl) + 4-(4-MeBz) No bioactivity reported; used in crystallography .

Key Observations :

  • Chlorophenyl vs. Methylphenyl : Chlorine’s electron-withdrawing nature enhances cytotoxicity compared to methylphenyl, suggesting the target compound may require additional substituents for potent bioactivity .
  • the target compound (MW ~425 g/mol) .

Pharmacological and Computational Insights

  • Quantum Chemical Calculations : Related compounds with 4-methoxybenzylidene groups exhibited a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity; the target’s 3-MeO substituent may slightly reduce this gap due to altered electron distribution .
  • Chromatographic Behavior : Methoxy-substituted analogs elute later in reverse-phase HPLC (e.g., 24 min in ), suggesting the target compound’s hydrophobicity may require optimized mobile phases for analysis .

Biological Activity

N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole class, which is known for a wide range of biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 318.36 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50_{50} values were reported at concentrations as low as 12.50 µM, indicating potent activity against this line .
  • A549 (Lung Cancer) : Another study found that similar pyrazole derivatives exhibited IC50_{50} values around 49.85 µM, suggesting a promising avenue for lung cancer treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in treating various inflammatory diseases. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

  • Cytokine Inhibition : Compounds related to this structure have demonstrated up to 93% inhibition of IL-6 at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer progression and inflammation, such as p38 MAPK and MK2 .
  • Cell Cycle Arrest : Studies indicate that these pyrazole derivatives can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation.

Case Studies and Research Findings

StudyCell LineIC50_{50} (µM)Mechanism
Bouabdallah et al.Hep-23.25Cytotoxicity
Xia et al.A54949.85Apoptosis induction
Fan et al.NCI-H46026Autophagy induction

These findings illustrate the potential of this compound in anticancer therapy and its role in modulating inflammatory responses.

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